D-Lyxose-13C-4

Enzymology Aldose Reductase Substrate Specificity

D-Lyxose-13C-4 (CAS: 139657-61-7) is a stable isotope-labeled analog of D-lyxose, a rare pentose sugar that is an endogenous metabolite. The compound features uniform 13C labeling at all four carbon positions, making it a precise tracer for quantitative metabolic studies, enzymatic mechanism elucidation, and structural analysis via techniques like NMR and mass spectrometry.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12395494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lyxose-13C-4
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i2+1
InChIKeyPYMYPHUHKUWMLA-IAAYJPMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Lyxose-13C-4: A Carbon-13 Labeled Rare Pentose Tracer for Precise Metabolic and Structural Analysis


D-Lyxose-13C-4 (CAS: 139657-61-7) is a stable isotope-labeled analog of D-lyxose, a rare pentose sugar that is an endogenous metabolite . The compound features uniform 13C labeling at all four carbon positions, making it a precise tracer for quantitative metabolic studies, enzymatic mechanism elucidation, and structural analysis via techniques like NMR and mass spectrometry . D-Lyxose itself is a versatile intermediate with applications in antiviral drug synthesis and as a precursor to other rare sugars like L-ribose .

Why D-Lyxose-13C-4 Cannot Be Substituted by Other Labeled Pentoses in Critical Experiments


Direct substitution of D-Lyxose-13C-4 with other 13C-labeled pentoses (e.g., D-xylose-13C, D-ribose-13C) or unlabeled D-lyxose is scientifically invalid due to key differences in enzymatic affinity, solution behavior, and analytical performance. D-Lyxose exhibits distinct kinetic parameters compared to its epimers in enzyme systems such as aldose reductases and xylose isomerases [1]. Furthermore, the 13C labeling provides an essential mass shift (M+4) for unambiguous tracking in complex biological matrices, a capability absent in unlabeled or differently labeled analogs . Using a generic alternative compromises data accuracy and experimental reproducibility.

Quantitative Differentiation Evidence for D-Lyxose-13C-4 vs. Closest Analogs


Enzymatic Affinity: D-Lyxose Exhibits Comparable Km to D-Xylose in Aldose Reductase

In a purified aldose reductase from Galdieria sulphuraria, the Michaelis constant (Km) for D-lyxose was determined to be 30 mM, compared to 27 mM for D-xylose, 29 mM for D-ribose, and 38 mM for D-arabinose [1]. This demonstrates that D-lyxose is a viable substrate with affinity only slightly lower than the preferred substrate D-xylose, but notably higher than D-arabinose.

Enzymology Aldose Reductase Substrate Specificity

Enzyme Inhibition: D-Lyxose as a Competitive Inhibitor of D-Xylose Isomerase

D-Lyxose acts as a competitive inhibitor of crystalline D-xylose isomerase from Lactobacillus brevis with a Ki of 0.07 M, compared to Ki values of 0.0027 M for xylitol, 0.13 M for D-arabitol, and 0.146 M for L-arabitol [1]. This indicates that D-lyxose binds to the active site with moderate affinity, offering a tool for modulating pentose metabolism.

Enzyme Kinetics Xylose Isomerase Inhibition

Solution State Conformational Distribution: Distinct Anomeric Ratios for D-Lyxose

In aqueous solution, D-lyxose exhibits a distinct anomeric distribution: 20.2-70.8% α-pyranose and 26.9-62.0% β-pyranose, with furanose forms comprising 0.8-13.2% [1]. The hydrate/aldehyde ratio for D-lyxose is 6.3-7.8, significantly higher than the 2.1 observed for D-ribose [1]. These quantitative conformational parameters are essential for interpreting NMR spectra and understanding molecular recognition events.

Structural Biology NMR Spectroscopy Conformational Analysis

Biotechnological Productivity: D-Lyxose Production via Thermostable Isomerase

A thermostable D-lyxose isomerase from Dictyoglomus turgidum achieved conversion of 500 g/L D-xylulose to 380 g/L D-lyxose in 2 hours, representing the highest reported concentration and productivity for D-lyxose synthesis [1]. This high-yield enzymatic conversion highlights the scalability of D-lyxose production, making it a viable substrate for industrial applications.

Biocatalysis Rare Sugar Synthesis Process Optimization

Optimal Use Cases for D-Lyxose-13C-4 in Research and Development


Metabolic Flux Analysis (MFA) in Pentose Phosphate Pathway Studies

D-Lyxose-13C-4 serves as an ideal tracer for quantifying carbon flux through the pentose phosphate pathway (PPP). Its distinct Km (30 mM) in aldose reductase, compared to D-xylose (27 mM) [1], allows for differential labeling experiments. The uniform 13C labeling (M+4 mass shift) ensures unambiguous detection of downstream metabolites via LC-MS or GC-MS, enabling precise calculation of pathway utilization under various physiological conditions.

Enzymatic Mechanism Elucidation for Aldose-Ketose Isomerases

The competitive inhibition of D-xylose isomerase by D-lyxose (Ki = 0.07 M) [2] makes D-Lyxose-13C-4 a powerful tool for probing the active site geometry and catalytic mechanism of this industrially relevant enzyme. By monitoring the 13C NMR signals of bound and free D-lyxose, researchers can map conformational changes and determine the stereochemical course of isomerization reactions.

Advanced NMR Structural Analysis of Carbohydrate-Protein Interactions

The well-characterized anomeric distribution of D-lyxose in solution (α-pyranose 20.2-70.8%, β-pyranose 26.9-62.0%) [3] provides a quantitative baseline for studying carbohydrate-protein binding events. D-Lyxose-13C-4 can be used in saturation transfer difference (STD) NMR or transferred NOESY experiments to identify the specific anomer recognized by lectins, antibodies, or carbohydrate-active enzymes, with the 13C label enhancing spectral resolution.

Scalable Synthesis of Rare Sugar Derivatives for Drug Discovery

The high-yield enzymatic production of D-lyxose (380 g/L from 500 g/L D-xylulose) [4] demonstrates its potential as a cost-effective starting material for synthesizing antiviral L-nucleoside analogs and other bioactive rare sugars. D-Lyxose-13C-4 can be used as an internal standard in process analytical technology (PAT) to monitor and optimize these synthetic routes.

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